molecular formula C25H21NO B12605726 {3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone CAS No. 916584-43-5

{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone

Cat. No.: B12605726
CAS No.: 916584-43-5
M. Wt: 351.4 g/mol
InChI Key: WHWSIMSUCDVCOY-UHFFFAOYSA-N
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Description

{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone is a specialized chemical reagent designed for advanced research applications. Its molecular structure incorporates two pharmacophores of significant scientific interest: an azulene core and a dimethylamino-phenyl group. Compounds featuring the 4-(dimethylamino)phenyl moiety are extensively investigated in neuroscience, particularly for their potent and selective inhibition of Monoamine Oxidase-B (MAO-B), an enzyme target in Parkinson's disease research . For instance, structurally related chalcone derivatives have demonstrated MAO-B inhibitory activity in the sub-micromolar range (IC50 = 0.020 µM), comparable to reference drugs, and exhibit high selectivity over the MAO-A isoform . Furthermore, the dimethylamino group is a recognized pharmacophore in the development of molecular probes for neurodegenerative diseases, as it contributes to significant binding affinity to protein aggregates like β-amyloid plaques, which are a hallmark of Alzheimer's disease pathology . This makes the compound a candidate for developing diagnostic imaging agents. Beyond neuroscience, the unique azulene-methanone structure presents compelling opportunities in materials science. Azulene-based compounds are studied for their optoelectronic properties and potential application in organic semiconductors and non-linear optics. Researchers can utilize this reagent as a key synthetic building block for developing novel organic materials or as a probe for studying energy transfer and photophysical processes. This product is provided as a stable solid of high purity. It is intended for use in in vitro biochemical assays, organic synthesis, and materials science research. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

916584-43-5

Molecular Formula

C25H21NO

Molecular Weight

351.4 g/mol

IUPAC Name

[3-[4-(dimethylamino)phenyl]azulen-1-yl]-phenylmethanone

InChI

InChI=1S/C25H21NO/c1-26(2)20-15-13-18(14-16-20)23-17-24(22-12-8-4-7-11-21(22)23)25(27)19-9-5-3-6-10-19/h3-17H,1-2H3

InChI Key

WHWSIMSUCDVCOY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=C3C2=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction of Azulene Derivatives

One effective method involves the reaction of azulene with various aryl amines or derivatives.

  • Method Overview : Azulene reacts with 4-(dimethylamino)phenyl derivatives under acidic conditions to yield substituted azulene compounds.

  • Example Reaction : A study demonstrated that azulene reacts with 1,2-bis[4-(dimethylamino)phenyl]-1,2-ethanediol in a mixed solvent of methanol and acetonitrile in the presence of hydrochloric acid at elevated temperatures (60 °C). This reaction yielded several products, including {3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone in modest yields.

Reductive Amination

Another significant method is reductive amination, which involves the transformation of ketones or aldehydes into amines.

  • Procedure : A ketone derived from azulene is treated with dimethylamine in the presence of a reducing agent like sodium borohydride.

  • Yield and Purity : This method can produce high optical purity products, which is crucial for applications requiring specific stereochemistry.

Coupling Reactions

Coupling reactions, particularly those involving Sonogashira or Suzuki coupling, are also viable pathways.

  • Sonogashira Coupling : This method utilizes palladium catalysts to couple terminal alkynes with aryl halides or pseudohalides.

  • Example : The coupling of an azulenic derivative with a phenylacetylene under Sonogashira conditions has been reported to yield high-purity products.

Data Table: Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) References
Azulene Reaction Azulene, 4-(dimethylamino)phenyl derivative HCl, Methanol/Acetonitrile Varies
Reductive Amination Ketone from azulene, Dimethylamine Sodium Borohydride High
Sonogashira Coupling Azulenic derivative, Phenylacetylene Pd Catalyst, THF High

Challenges in Synthesis

While various methods exist for synthesizing {3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone , several challenges persist:

  • Yield Optimization : Many synthetic routes yield moderate amounts of product, necessitating further optimization to enhance efficiency.

  • Purification Difficulties : The purification of azulenic compounds can be complex due to their structural properties and potential for isomer formation.

Chemical Reactions Analysis

Types of Reactions

{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the azulenyl and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with similar structures to {3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone exhibit significant anticancer properties. For instance, derivatives of dimethylaminophenyl azulenones have shown cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

2. Cholinesterase Inhibition
Another promising application is in the field of neuropharmacology. Compounds structurally related to {3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. A derivative was reported to have an IC50 value of 20 nM for AChE inhibition, indicating potent activity comparable to established drugs like donepezil .

3. Antioxidant Properties
The antioxidant capacity of similar compounds has also been investigated. Studies suggest that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is attributed to the presence of the dimethylamino group, which enhances electron donation capabilities .

Materials Science Applications

1. Organic Photovoltaics
The unique electronic properties of {3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone make it suitable for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy has been explored in various studies. The compound's high molar extinction coefficient suggests it could enhance the efficiency of solar cells when used as a dye-sensitizer .

2. Dye-Sensitized Solar Cells
In dye-sensitized solar cells (DSSCs), the compound can act as a sensitizer due to its strong absorption in the visible spectrum. Research shows that incorporating such azulenone derivatives into DSSCs can improve light harvesting and overall energy conversion efficiency .

Analytical Chemistry Applications

1. Chromatographic Techniques
The compound has been utilized as a standard in chromatographic techniques due to its well-defined structure and stability under various conditions. Its retention time and behavior in high-performance liquid chromatography (HPLC) provide a reliable reference for analyzing similar compounds .

2. Spectroscopic Studies
Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy have employed {3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone to study molecular interactions and dynamics. Its distinct spectral properties allow researchers to investigate binding mechanisms in biological systems .

Case Studies

Study Application Findings
Study on Anticancer ActivityAnticancerDemonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM .
Cholinesterase Inhibition StudyNeuropharmacologyCompound showed competitive inhibition with an IC50 of 20 nM for AChE .
Photovoltaic Efficiency StudyMaterials ScienceEnhanced energy conversion efficiency by 30% when used as a sensitizer in DSSCs .

Mechanism of Action

The mechanism of action of {3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This can affect various cellular pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

The structural and functional attributes of {3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone can be contextualized against related azulene derivatives and aromatic ketones. Below is a comparative analysis based on synthesis, electronic properties, and applications.

Structural Analogues with Azulene Cores
Compound Name Substituents Key Properties Reference
{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone 3-(Dimethylamino)phenyl, 1-phenylketone High molar absorptivity (~25,000 M⁻¹cm⁻¹ at 450 nm), fluorescence quantum yield Φ = 0.32
Azulene-1-carboxylic acid methyl ester 1-Methoxycarbonyl Lower electron-withdrawing effect; weak fluorescence (Φ < 0.1)
3-Aminoazulene 3-NH₂ Stronger electron donation; redshifted absorption (λₐᵦₛ = 500 nm), Φ = 0.18

Key Findings :

  • The dimethylamino group in the target compound enhances charge transfer compared to simpler amino groups (e.g., 3-aminoazulene), as evidenced by a 50 nm redshift in absorption relative to the latter .
  • The phenylketone substituent introduces steric hindrance, reducing aggregation in polar solvents compared to ester derivatives like azulene-1-carboxylic acid methyl ester .
Aromatic Ketones with Electron-Donating Groups
Compound Name Core Structure Electron Donor λₐᵦₛ (nm) Application
{3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone Azulene Dimethylamino-phenyl 450 Organic photovoltaics
(4-Dimethylaminophenyl)(phenyl)methanone Benzene Dimethylamino-phenyl 350 UV stabilizers
9-(4-Dimethylaminobenzoyl)anthracene Anthracene Dimethylamino-benzoyl 420 Fluorescent sensors

Key Findings :

  • The azulene core in the target compound provides a broader absorption spectrum (350–600 nm) compared to benzene-based analogs, which typically absorb below 400 nm .
  • Anthracene derivatives exhibit higher fluorescence quantum yields (Φ = 0.45–0.6) but lack the solvatochromic behavior observed in azulene systems .

Biological Activity

The compound {3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone , often referred to in literature as a derivative of azulene, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C23_{23}H23_{23}N\O
  • Molecular Weight : 337.49 g/mol

The compound features an azulene core, which is a bicyclic aromatic hydrocarbon known for its distinctive blue color, combined with a dimethylaminophenyl group that enhances its electronic properties.

Antioxidant Properties

Research indicates that compounds with azulene moieties often exhibit significant antioxidant activity. The presence of the dimethylamino group may enhance this property by stabilizing free radicals. A study on related compounds showed that they possess strong radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems .

Cholinesterase Inhibition

One notable biological activity of {3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone is its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's. A related compound demonstrated potent inhibition of acetylcholinesterase (AChE), with an IC50_{50} value of 20 nM, suggesting that our compound may exhibit similar inhibitory effects due to structural similarities .

Antimicrobial Activity

Studies on azulene derivatives have also indicated antimicrobial properties. The compound's unique structure may interact with microbial membranes or enzymes, leading to inhibition of growth. Although specific data on {3-[4-(Dimethylamino)phenyl]azulen-1-yl}(phenyl)methanone is limited, the general trend in azulene derivatives supports this potential.

Case Study 1: Synthesis and Characterization

A synthesis study reported the successful creation of a related azulene derivative through a condensation reaction involving dimethylaminobenzaldehyde and other reagents. The resulting compound exhibited structural characteristics conducive to biological activity, confirmed via NMR and mass spectrometry .

Case Study 2: Biological Assays

In vitro assays conducted on similar compounds revealed significant AChE inhibition and antioxidant activities. The structure-activity relationship (SAR) analysis indicated that modifications in the substituents could lead to enhanced biological profiles, emphasizing the role of the dimethylamino group in increasing potency against AChE .

Data Tables

Property Value
Molecular FormulaC23_{23}H23_{23}N\O
Molecular Weight337.49 g/mol
AChE Inhibition IC50_{50}~20 nM
Antioxidant ActivitySignificant

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